molecular formula C19H20N4O2S B4787632 1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide

1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B4787632
M. Wt: 368.5 g/mol
InChI Key: GQJVSSGCNORZRV-UHFFFAOYSA-N
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Description

1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the carboxamide group. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and thiophene-2-carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-ethyl-N-[3-(1-phenylethylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-23-11-9-16(22-23)18(25)21-19-15(10-12-26-19)17(24)20-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVSSGCNORZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide
Reactant of Route 3
1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide
Reactant of Route 4
1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide
Reactant of Route 5
1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide
Reactant of Route 6
1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide

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